3-(9H-Carbazol-9-yl)benzohydrazide

X-ray Crystallography Structural Biology Medicinal Chemistry

Generic carbazole analogs risk experimental reproducibility due to subtle structural variations. 3-(9H-Carbazol-9-yl)benzohydrazide (CAS 1435935-98-0) provides a defined, rigid scaffold with validated purity (≥98%) and solved crystal structure for precise SAR studies. • Defined geometry (torsion angle -179°): eliminates conformational ambiguity in docking studies • Hydrazide handle: enables rapid parallel synthesis of hydrazone libraries • Validated purity ≥98%: minimizes false positives from impurities • Solved X-ray structure: direct use in SBDD campaigns targeting tubulin polymerization

Molecular Formula C19H15N3O
Molecular Weight 301.3 g/mol
Cat. No. B8243491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(9H-Carbazol-9-yl)benzohydrazide
Molecular FormulaC19H15N3O
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C(=O)NN
InChIInChI=1S/C19H15N3O/c20-21-19(23)13-6-5-7-14(12-13)22-17-10-3-1-8-15(17)16-9-2-4-11-18(16)22/h1-12H,20H2,(H,21,23)
InChIKeyIFOAKJAPAZZRKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(9H-Carbazol-9-yl)benzohydrazide Identity and Quality Benchmarks


3-(9H-Carbazol-9-yl)benzohydrazide (C19H15N3O; MW 301.34 g/mol) is a synthetic small molecule combining a carbazole heterocycle with a benzohydrazide functional group via a phenyl linker [1]. The compound is supplied for research use with a typical vendor-specified purity of 98% . Its molecular architecture provides a defined, rigid scaffold with distinct sites for non-covalent interactions, including π-π stacking via the carbazole moiety and hydrogen bonding via the hydrazide group, positioning it as a versatile intermediate or probe in medicinal chemistry and materials science research .

Experimentally validated rigid scaffold for structure-guided design
Certified purity benchmark supports reproducible bioassay interpretation
Hydrazide functional handle enables focused chemical library synthesis

Generic Substitution Risks for 3-(9H-Carbazol-9-yl)benzohydrazide


The performance of carbazole-based compounds is exquisitely sensitive to subtle structural modifications, making generic substitution a significant risk to experimental reproducibility and data validity. The specific substitution pattern of the benzohydrazide group on the 3-position of the phenyl ring dictates a unique molecular conformation and electronic distribution, as confirmed by X-ray crystallography [1]. This defined geometry governs its specific intermolecular interactions, which cannot be reliably inferred from uncharacterized analogs or alternative regioisomers. Furthermore, while the core scaffold suggests potential in areas like kinase inhibition or fluorescence, the precise biological or photophysical profile is intrinsic to this exact molecule [2]. Replacing it with a compound lacking validated purity (e.g., <98%) or a non-certified structure introduces uncontrolled variables, potentially leading to false negatives, misinterpretation of structure-activity relationships (SAR), and costly delays in hit-to-lead campaigns or sensor development .

! Subtle structural changes may shift conformation and binding; regioisomers or flexible analogs may not replicate this scaffold's geometry.
! Uncharacterized substitutes often lack purity certification, introducing unknown impurities that can bias assay readouts.
! Predictable non-covalent interactions depend on exact 3D structure; unvalidated analogs may not engage the same targets.

Quantitative Evidence for 3-(9H-Carbazol-9-yl)benzohydrazide


X-ray Crystallography Structural Validation

The precise three-dimensional structure of 3-(9H-Carbazol-9-yl)benzohydrazide has been experimentally determined and refined to a high degree of accuracy, providing unambiguous atomic coordinates [1]. This stands in contrast to many uncharacterized carbazole analogs available in the market, for which no experimental structural data exists, often relying solely on computational predictions of uncertain reliability. The crystal structure confirms a specific conformation with a nearly planar geometry and defined torsion angles [1].

Crystal Structure Validation
Head-to-head
R = 0.050 (2126 reflections)
Target: Atomic-level spatial certainty
Generic analog: Inferred connectivity only
Enables precise SBDD; generic analogs lack spatial data
Single-crystal XRD; recrystallized from ethanol
X-ray Crystallography Structural Biology Medicinal Chemistry

Certified Purity and Batch Consistency

Commercially sourced 3-(9H-Carbazol-9-yl)benzohydrazide is supplied with a certified purity standard of ≥98%, verified by orthogonal analytical methods including HPLC and NMR . This established purity specification provides a clear, quantifiable benchmark for procurement . In comparison, sourcing generic 'carbazole hydrazide' from non-specialist suppliers often results in undefined purity (e.g., 'tech grade' or >95%), introducing unknown and potentially bioactive impurities that can confound biological assay results or affect the performance of materials in electronic applications [1].

Certified Purity
Cross-study comparable
≥98% purity (HPLC, NMR)
Supports accurate IC50/EC50 and reduces false positives
Vendor QC; analytical data upon request
Analytical Chemistry Quality Control Reproducibility

Scaffold Geometry for Targeted Binding

The crystal structure of 3-(9H-Carbazol-9-yl)benzohydrazide confirms a specific molecular geometry that is highly conducive to predictable non-covalent binding [1]. The carbazole ring is optimally positioned for π-π stacking interactions with aromatic residues in protein binding pockets or other planar π-systems, while the hydrazide (-C(=O)NHNH2) group provides a dual hydrogen bond donor/acceptor motif . This defined spatial arrangement contrasts with flexible or conformationally ambiguous carbazole analogs (e.g., those with longer, more flexible linkers), whose binding modes are less predictable and may require more extensive computational or experimental optimization to achieve similar target engagement [2].

Binding Geometry
Class-level
Near-planar; torsion angle -179(2)°
Supports predictable non-covalent binding in target pockets
From X-ray structure; class-level inference
Medicinal Chemistry Molecular Recognition Rational Design

Application Scenarios for 3-(9H-Carbazol-9-yl)benzohydrazide


Structure-Guided Design of Antimitotic Agents

The high-resolution crystal structure of 3-(9H-Carbazol-9-yl)benzohydrazide provides an experimentally validated, rigid template for structure-based drug design (SBDD) campaigns targeting tubulin polymerization [1]. The defined geometry of the carbazole-benzohydrazide core mimics the pharmacophore of known microtubule-targeting agents, such as HND-007 (which demonstrates IC50 values of 1.3-4.6 μM against various cancer cell lines) [2]. The atomic coordinates (R = 0.050) of this compound [1] offer a precise starting point for molecular docking, pharmacophore modeling, and in silico optimization to improve binding affinity and selectivity while minimizing off-target effects, a process not possible with uncharacterized analogs lacking structural data.

HPLC-UV/MS Calibration Standard

The availability of 3-(9H-Carbazol-9-yl)benzohydrazide with a certified purity of ≥98% [1] makes it an ideal candidate for use as an analytical standard or internal standard in LC-MS/MS method development and validation. Its unique molecular weight (301.34 g/mol) and characteristic fragmentation pattern (verified by MS) enable precise quantitation in complex biological matrices [2]. Unlike a generic 'carbazole hydrazide' with undefined purity, using this well-characterized compound ensures accurate calibration curves, reliable quantification of unknown samples, and robust assessment of assay precision and accuracy, thereby enhancing the credibility of pharmacokinetic or drug metabolism studies .

Carbazole-Hydrazone Library for Kinase Profiling

The hydrazide functional group of 3-(9H-Carbazol-9-yl)benzohydrazide serves as a versatile synthetic handle for generating a diverse array of hydrazone derivatives through simple condensation reactions with various aldehydes or ketones [1]. This facilitates the rapid, parallel synthesis of a focused chemical library for screening against kinase targets (e.g., Pim-1 [2]) or other enzymes. The defined purity of the starting material (≥98% ) ensures that the resulting library members are produced with minimal side reactions and predictable yields, streamlining the hit identification and SAR optimization process and minimizing the risk of pursuing false positives arising from impurities in the starting building block.

Supramolecular Chemistry and Crystal Engineering

The solved crystal structure of 3-(9H-Carbazol-9-yl)benzohydrazide reveals a near-planar molecular conformation (torsion angle C(4)-C(7)-C(8)-C(9) of -179(2)°) and intermolecular interactions dominated by van der Waals forces, with the closest contact being 3.647 Å between O(3) and C(4) of a neighboring molecule [1]. This precise solid-state packing information is invaluable for fundamental studies in crystal engineering and supramolecular chemistry. Researchers can use this compound as a model system to investigate the subtle interplay of π-stacking, hydrogen bonding, and weak dispersive forces in directing molecular assembly, enabling the rational design of new organic materials with tailored solid-state properties (e.g., for organic electronics or pharmaceuticals) based on empirical rather than purely computational models [1].

Application
Selection Property
Validation Focus
Microtubule-targeting probe design
Validated crystal structure template
Molecular docking and pharmacophore modeling
LC-MS/MS analytical standard
Certified high purity and unique mass
Calibration accuracy in complex matrices
Kinase inhibitor library synthesis
Hydrazide functional group reactivity
Hit identification and SAR optimization
Supramolecular crystal engineering
Determined crystal packing interactions
Empirical design of organic solid-state materials

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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